Sertraline Carbamoyl Glucuronide

Description

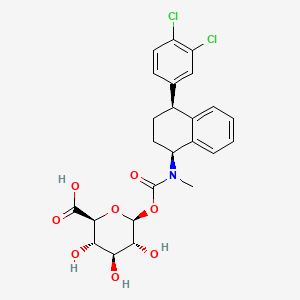

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25Cl2NO8/c1-27(24(33)35-23-20(30)18(28)19(29)21(34-23)22(31)32)17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(25)16(26)10-11/h2-6,8,10,12,17-21,23,28-30H,7,9H2,1H3,(H,31,32)/t12-,17-,18-,19-,20+,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPBIAXQORQOIY-BQOQXNJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25Cl2NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119733-44-7 | |

| Record name | Sertraline carbamoyl-O-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119733447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SERTRALINE CARBAMOYL-O-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42M7V4CERF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Enzymatic Pathways of Sertraline Carbamoyl Glucuronide

Precursor Formation: Carbon Dioxide Adduct of Sertraline (B1200038)

The initial and crucial step in the formation of Sertraline Carbamoyl (B1232498) Glucuronide is the creation of a sertraline-carbon dioxide adduct.

Sertraline, a secondary amine, can reversibly associate with carbon dioxide in solution to form a carbamic acid intermediate. nih.gov This reaction is a key prerequisite for the subsequent glucuronidation step. The formation of this carbamic acid derivative results in an aglycone with a mass 44 atomic mass units greater than that of the parent sertraline molecule, indicative of the addition of a CO2 molecule. nih.gov

The formation of the carbamic acid intermediate is significantly influenced by the chemical environment. Specifically, the presence of a carbon dioxide (CO2) atmosphere and a bicarbonate buffer has been shown to facilitate this reaction. nih.gov In vitro studies measuring the formation of Sertraline N-carbamoyl glucuronidation in human liver microsomes are conducted under these specific conditions to ensure the formation of the necessary carbamic acid precursor. nih.gov

Glucuronidation Reaction Catalysis

The second major step in the formation of Sertraline Carbamoyl Glucuronide is the enzymatic conjugation of the carbamic acid intermediate with glucuronic acid.

The conjugation of the sertraline carbamic acid intermediate is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net These enzymes are critical in the metabolism of a wide range of substances, facilitating their transformation into more water-soluble forms that can be more easily excreted from the body.

Several specific isoforms of the UGT enzyme family have been identified as being involved in the formation of Sertraline Carbamoyl Glucuronide.

Among the specific isoforms, UGT1A3 has been identified as one of the enzymes responsible for the glucuronidation of the sertraline carbamic acid intermediate. nih.govresearchgate.net While multiple UGT enzymes contribute to this metabolic pathway, the involvement of UGT1A3 highlights the complexity and overlapping substrate specificities within the UGT enzyme family. nih.govnih.gov Studies have shown that in addition to UGT1A3, other isoforms such as UGT1A6, UGT2B4, and UGT2B7 also play a role in the formation of Sertraline Carbamoyl Glucuronide. nih.gov

Specific UGT Isoforms Involved in Sertraline Carbamoyl Glucuronide Formation

UGT1A6

The UGT1A6 enzyme is one of the identified catalysts in the glucuronidation of sertraline to form Sertraline Carbamoyl Glucuronide. nih.govpharmgkb.org

UGT2B4

Along with other UGT enzymes, UGT2B4 is involved in the biochemical reaction that converts sertraline into its carbamoyl-O-glucuronide metabolite. nih.govpharmgkb.org

UGT2B7: Predominant Catalytic Activity

Among the enzymes responsible for this specific metabolic reaction, UGT2B7 demonstrates the highest rate of catalytic activity. nih.govresearchgate.net In vitro studies using recombinant human UGT enzymes have confirmed that UGT2B7 is the most efficient catalyst for the N-carbamoyl glucuronidation of sertraline. nih.govresearchgate.net This suggests that UGT2B7 plays a primary role in this particular metabolic pathway. nih.govresearchgate.net

Kinetic Parameters of Enzymatic Formation

In vitro studies utilizing human liver microsomes have determined the kinetic parameters for the formation of Sertraline Carbamoyl Glucuronide. The Michaelis-Menten constant (K(m)), which indicates the substrate concentration at which the reaction rate is half of its maximum, was found to be 50 µM for this glucuronidation reaction. nih.govresearchgate.net

| Metabolic Pathway | Parameter | Value (µM) | Reference |

|---|---|---|---|

| N-Carbamoyl Glucuronidation | K(m) | 50 | nih.govresearchgate.net |

| N-demethylation | K(m) | 98 | nih.govresearchgate.net |

| Deamination | K(m) | 114 | nih.govresearchgate.net |

Position of Sertraline Carbamoyl Glucuronide within the Broader Sertraline Metabolic Cascade

Relationship to Oxidative and Deamination Pathways

The metabolism of sertraline is complex, involving multiple enzymes and pathways in addition to direct glucuronidation. nih.gov The main routes include oxidative and deamination reactions. nih.govnih.gov

N-demethylation: This is a principal metabolic pathway for sertraline, leading to the formation of its only active metabolite, N-desmethylsertraline. pharmgkb.orgresearchgate.net This reaction is catalyzed by several cytochrome P450 (CYP) enzymes, including major contributions from CYP2B6 and lesser roles for CYP2C19, CYP2C9, CYP3A4, and CYP2D6. nih.govnih.gov Research has largely focused on this particular pathway. pharmgkb.org

Deamination: Sertraline can also be deaminated to form an α-hydroxy sertraline ketone. nih.govpharmgkb.org This reaction is catalyzed by CYP3A4 and CYP2C19, as well as monoamine oxidases A (MAO-A) and B (MAO-B). pharmgkb.orgnih.gov This ketone metabolite is subsequently glucuronidated. nih.govpharmgkb.org

N-hydroxylation: In addition to N-demethylation and deamination, N-hydroxylation is another identified metabolic pathway for sertraline. nih.govdrugbank.com

Analytical Methodologies for Characterization and Quantification

Isolation Techniques for Sertraline (B1200038) Carbamoyl (B1232498) Glucuronide from Biological Matrices

The initial and critical step in the analysis of sertraline carbamoyl glucuronide is its separation from endogenous components present in biological samples such as bile and plasma.

High-Performance Liquid Chromatography (HPLC) for Isolation from Bile and Other Samples

High-Performance Liquid Chromatography (HPLC) is a primary technique for the isolation of intact sertraline carbamoyl glucuronide from biological fluids. nih.gov In studies involving the characterization of sertraline metabolites, HPLC was successfully employed to isolate the intact carbamoyl glucuronide conjugate from dog bile. nih.gov This separation is essential as the metabolite is labile and can hydrolyze back to sertraline. nih.gov The use of HPLC allows for the collection of the metabolite in a purified form, which is necessary for subsequent structural analysis. nih.gov Furthermore, this novel amine glucuronide has also been identified in human plasma following the oral administration of sertraline, underscoring the applicability of HPLC in analyzing various biological samples. nih.gov

Solid-Phase Extraction (SPE) Considerations for Related Metabolites

While direct HPLC is used for the isolation of sertraline carbamoyl glucuronide, solid-phase extraction (SPE) is a valuable technique for the extraction and cleanup of sertraline and its other metabolites from plasma. nih.govnih.gov An optimized SPE procedure has been developed for a range of antidepressants and their metabolites, including sertraline and its active metabolite, desmethylsertraline (B1148675). nih.gov This method focuses on selecting the appropriate sorbent and optimizing washing and elution solvents to yield a clean and concentrated extract suitable for further analysis, such as by Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov The choice of sorbent is critical, with strong cation exchangers demonstrating the best results based on recovery, reproducibility, and the absence of interfering substances. nih.gov Recovery rates for various compounds using this method ranged from 70% to 109%. nih.gov

Spectrometric Approaches for Structure Elucidation

Once isolated, various spectrometric techniques are employed to confirm the structure of sertraline carbamoyl glucuronide.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of metabolites, providing definitive structural information.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been instrumental in the characterization of sertraline carbamoyl glucuronide. nih.gov Analysis of the isolated metabolite using FAB-MS revealed protonated and sodiated molecular ions ([M+H]⁺ and [M+Na]⁺) at m/z 526 and 548, respectively. nih.gov The mass spectrum also showed proton and sodium adducts of the aglycone at m/z 350 and 372. nih.gov This fragmentation pattern resulted from the cleavage of the glycosidic bond and the elimination of the glucuronic acid moiety (176 amu). nih.gov The observed mass of the aglycone was 44 atomic mass units greater than that of sertraline, which indicated that a carbamic acid derivative of the secondary amine was conjugated with glucuronic acid. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another key analytical technique used in the study of sertraline and its metabolites. nih.govnih.gov Following the isolation of sertraline carbamoyl glucuronide by HPLC and its subsequent enzymatic hydrolysis with β-glucuronidase, GC-MS analysis confirmed that sertraline was the sole hydrolytic product. nih.gov This finding further supports the structure of the metabolite as a glucuronide conjugate of sertraline. GC-MS methods have been developed for the sensitive determination of sertraline in human plasma, often involving derivatization to enhance sensitivity. nih.gov

| Analytical Technique | Application in Sertraline Carbamoyl Glucuronide Analysis | Key Findings |

| HPLC | Isolation of the intact conjugate from bile and plasma. nih.gov | Successfully isolated the labile metabolite for further characterization. nih.gov |

| SPE | Extraction and clean-up of sertraline and its metabolites from plasma. nih.gov | Strong cation exchangers provide high recovery and clean extracts. nih.gov |

| FAB-MS | Structural elucidation of the isolated metabolite. nih.gov | Confirmed the molecular weight and the presence of a carbamic acid-glucuronide conjugate. nih.gov |

| GC-MS | Identification of the hydrolytic product of the metabolite. nih.gov | Confirmed sertraline as the single product after enzymatic hydrolysis. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the analysis of sertraline carbamoyl glucuronide. The process begins with the isolation of the intact conjugate from biological matrices, such as bile or plasma, using High-Performance Liquid Chromatography (HPLC). nih.gov This separation is critical for removing interferences and isolating the metabolite of interest. Following chromatographic separation, the sample is introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity, which is necessary for the direct measurement of glucuronide conjugates in complex biological fluids. researchgate.net This technique allows for the selection of a specific precursor ion corresponding to the metabolite and its subsequent fragmentation to produce characteristic product ions, enabling definitive identification and quantification.

High Resolution Mass Spectrometry

The characterization of sertraline carbamoyl glucuronide benefits significantly from the use of high-resolution mass spectrometry (HRMS). While initial characterization was performed using Fast Atom Bombardment (FAB) mass spectrometry, the reported data, such as the observation of specific protonated and sodium adducts with high mass accuracy, is indicative of the capabilities of HRMS. nih.gov HRMS provides precise mass measurements, allowing for the determination of the elemental composition of the metabolite and its fragments. This level of accuracy is instrumental in distinguishing between compounds with similar nominal masses and confirming the identity of the novel carbamoyl glucuronide structure.

Application of MSn Capabilities for Fragmentation Analysis

Multi-stage mass spectrometry (MSn) is a powerful tool for the detailed structural elucidation of metabolites like sertraline carbamoyl glucuronide. In MS/MS analysis, a key fragmentation pathway observed for this conjugate is the cleavage of the glycosidic bond. nih.gov This process results in the elimination of the glucuronic acid moiety, which corresponds to a characteristic neutral loss of 176 Da. nih.govcore.ac.uk This specific loss is a hallmark of glucuronide conjugates and can be used in neutral loss scans to selectively detect this class of metabolites within a complex sample. researchgate.net Further fragmentation of the resulting aglycone ion can provide additional structural information, confirming the identity of the core sertraline structure.

Interpretation of Mass Spectral Data for Conjugate and Aglycone Characterization

The interpretation of mass spectral data is fundamental to identifying sertraline carbamoyl glucuronide. In positive ion mode mass spectrometry, the intact conjugate is observed as protonated ([M+H]+) and sodiated ([M+Na]+) molecular ions. For sertraline carbamoyl glucuronide, these have been identified at m/z 526 and m/z 548, respectively. nih.gov

A critical step in the characterization is the analysis of the aglycone, the part of the molecule remaining after the glucuronic acid is removed. Due to in-source fragmentation or MS/MS analysis, ions corresponding to the aglycone are also observed. The mass of this aglycone was found to be 44 atomic mass units (amu) greater than that of the parent sertraline. nih.gov This mass difference indicates the addition of a carbamic acid group (formed by the incorporation of CO2) to the secondary amine of sertraline prior to conjugation with glucuronic acid. nih.gov The protonated and sodium adducts of the aglycone were observed at m/z 350 and 372, respectively. nih.gov

| Ion Description | Observed m/z |

| Intact Conjugate - Proton Adduct [M+H]+ | 526 |

| Intact Conjugate - Sodium Adduct [M+Na]+ | 548 |

| Aglycone - Proton Adduct | 350 |

| Aglycone - Sodium Adduct | 372 |

| Mass Difference (Glucuronic Acid Moiety) | 176 amu |

| Mass Difference (Aglycone vs. Sertraline) | 44 amu |

This interactive table summarizes the key mass spectral data used for the characterization of Sertraline Carbamoyl Glucuronide. nih.gov

Enzymatic Hydrolysis for Confirmation of Glucuronide Conjugation

Lability to Beta-Glucuronidase and Hydrolytic Product Analysis

To confirm that the metabolite is indeed a glucuronide conjugate, enzymatic hydrolysis is employed. Sertraline carbamoyl glucuronide has been shown to be labile to the enzyme β-glucuronidase. nih.gov Incubation with this enzyme cleaves the O-glucuronide bond, releasing the aglycone. nih.gov Subsequent analysis of the reaction mixture by HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) confirmed that sertraline was the single hydrolytic product, providing definitive evidence of the glucuronide conjugate structure. nih.gov This enzymatic approach is a preferred method for cleaving conjugates in complex biological samples to facilitate analysis and quantification of the parent drug or its primary metabolite.

Methodological Considerations for Quantitative Analysis

The quantitative analysis of sertraline carbamoyl glucuronide in biological matrices presents several methodological considerations. Direct measurement of the intact glucuronide is possible using LC-MS/MS, which offers high selectivity and sensitivity, but typically requires an authentic chemical standard of the metabolite for creating a calibration curve. researchgate.net

An alternative is an indirect approach where the glucuronide is first cleaved back to its parent aglycone (in this case, sertraline, following the loss of the carbamoyl group) using enzymatic hydrolysis with β-glucuronidase. nih.govresearchgate.net The released sertraline is then quantified against its own calibration curve. This method avoids the need for a synthesized glucuronide standard but relies on the efficiency and consistency of the hydrolysis reaction. researchgate.net

Key considerations for developing a robust quantitative method include:

Stability: The stability of the carbamoyl glucuronide conjugate in the biological matrix must be assessed, as some glucuronides can be unstable. researchgate.net However, sertraline carbamoyl glucuronide has been noted to be stable in plasma at both acidic and basic pH. nih.gov

Matrix Effects: Biological samples like plasma can interfere with the ionization process in the mass spectrometer. The use of a suitable internal standard, preferably a stable isotope-labeled version of the analyte, is crucial to correct for matrix effects and ensure accuracy. researchgate.net

Extraction Efficiency: The recovery of the analyte from the sample matrix during the extraction process must be high and reproducible.

While this specific metabolite has been successfully identified in human plasma, detailed validated quantitative methods are not widely published, highlighting an area for further research. nih.gov

Challenges of In-Source Fragmentation in LC-MS/MS and Mitigation Strategies

In the analysis of glucuronide conjugates like sertraline carbamoyl glucuronide, in-source fragmentation (ISF) within the mass spectrometer's ion source is a significant hurdle. nih.gov This phenomenon can lead to the premature breakdown of the metabolite into its parent drug, sertraline, before it reaches the mass analyzer. nih.govusp.org Such fragmentation can result in an overestimation of the parent drug concentration and an underestimation of the metabolite, thereby compromising the accuracy of pharmacokinetic and metabolic studies. nih.gov

Glucuronides, particularly acyl glucuronides, are known to be labile and can undergo in-source collision-induced dissociation (CID), causing them to revert to the parent drug. nih.gov This instability is a critical consideration in the development of reliable bioanalytical assays. nih.gov

Mitigation Strategies for In-Source Fragmentation:

To address the challenges posed by in-source fragmentation, several strategies can be employed to ensure data integrity:

Optimization of Ion Source Parameters: Adjusting the settings of the declustering potential (DP) or fragmentor voltage is a primary approach. usp.org Lowering these voltages can create "softer" ionization conditions, reducing the energy within the ion source and thus minimizing the fragmentation of sensitive molecules like glucuronide conjugates. researchgate.net Similarly, optimizing the ion source temperature is crucial, as higher temperatures can promote the thermal degradation of analytes. usp.orgreddit.com

Selection of Appropriate Ionization Mode and Adducts: In positive electrospray ionization (ESI), while protonated molecules ([M+H]+) are often monitored, they can be more susceptible to ISF for certain compounds. nih.gov Research has shown that monitoring ammonium (B1175870) adducts ([M+NH4]+) can sometimes prevent in-source CID of acylglucuronides. nih.gov Alternatively, switching to negative ESI mode can completely eliminate in-source fragmentation for some glucuronides. nih.gov

Chromatographic Separation: Achieving good chromatographic separation between the parent drug and its glucuronide metabolite is essential. This ensures that even if some in-source fragmentation occurs, it does not interfere with the quantification of the parent drug, as they will have distinct retention times.

Use of Appropriate Mobile Phase Additives: The choice of mobile phase additives can influence ionization efficiency and analyte stability. While acids like formic acid are commonly used, their concentration should be optimized to avoid promoting the degradation of acid-labile glucuronides.

A study on the characterization of sertraline carbamoyl glucuronide utilized fast atom bombardment mass spectrometry (FAB-MS). The analysis revealed ions corresponding to the intact conjugate as well as fragment ions resulting from the cleavage of the glycosidic bond, highlighting the inherent lability of the molecule even under different ionization techniques. nih.gov

| Ion Observed | m/z (mass-to-charge ratio) | Interpretation |

| [M+H]+ | 526 | Protonated intact sertraline carbamoyl glucuronide |

| [M+Na]+ | 548 | Sodiated intact sertraline carbamoyl glucuronide |

| [Aglycone+H]+ | 350 | Protonated aglycone (sertraline carbamic acid) |

| [Aglycone+Na]+ | 372 | Sodiated aglycone (sertraline carbamic acid) |

| Data derived from Fast Atom Bombardment Mass Spectrometry (FAB-MS) analysis of sertraline carbamoyl glucuronide. nih.gov |

Analytical Method Development and Validation for Research Purposes

The development and validation of a sensitive, specific, and robust analytical method are paramount for the accurate quantification of sertraline and its metabolites, including sertraline carbamoyl glucuronide, in biological matrices for research purposes. researchgate.netnih.gov High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry are the most frequently employed techniques. researchgate.netoup.com

Key Aspects of Method Development and Validation:

Sample Preparation: The goal of sample preparation is to extract the analytes of interest from the complex biological matrix (e.g., plasma, urine) while removing interfering substances. sigmaaldrich.com Solid-phase extraction (SPE) is a commonly used technique that can provide clean extracts and high recovery rates for both sertraline and its metabolites. nih.govsigmaaldrich.com

Chromatographic Conditions: Reversed-phase chromatography is typically used for the separation of sertraline and its metabolites. nih.gov The choice of column (e.g., C8, C18), mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution), and gradient elution program are optimized to achieve good resolution and peak shape. sigmaaldrich.comnih.gov

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification. nih.gov The method involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard in multiple reaction monitoring (MRM) mode.

Validation Parameters: According to international guidelines, a bioanalytical method must be validated for several parameters to ensure its reliability. researchgate.net These parameters include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Linearity: The demonstration that the response of the method is directly proportional to the concentration of the analyte over a defined range. oup.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. nih.gov

Recovery: The efficiency of the extraction procedure. oup.com

Matrix Effect: The influence of matrix components on the ionization of the analyte. oup.com

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. nih.gov

Various studies have reported the development and validation of LC-MS/MS methods for the quantification of sertraline and its primary metabolite, N-desmethylsertraline, in human plasma. oup.comresearchgate.net These methods often achieve low limits of quantification (LLOQ), typically in the low ng/mL range, demonstrating the high sensitivity of the technique. oup.com

| Parameter | Sertraline | N-desmethylsertraline |

| Linearity Range | 1.0–100.0 ng/mL | - |

| LLOQ | 1.0 ng/mL | - |

| Recovery | 85.3% to 90.2% | - |

| Matrix Effect | 95.8% to 101.1% | - |

| Validation parameters for a UPLC-MS/MS method for the determination of sertraline in human plasma. oup.com |

While specific validated methods for the standalone quantification of sertraline carbamoyl glucuronide are less commonly reported in publicly available literature, the principles and techniques used for sertraline and other metabolites are directly applicable. The characterization of sertraline carbamoyl glucuronide in dog bile and human plasma confirms its presence and relevance as a metabolite. nih.gov Further research would involve applying these established analytical strategies to develop and validate a dedicated assay for this specific carbamoyl glucuronide conjugate.

In Vitro Metabolic Studies and Species Comparability

Microsomal Incubation Systems for Metabolite Formation

Microsomal incubation systems are a cornerstone of in vitro drug metabolism studies, providing a simplified and controlled environment to investigate the formation of metabolites.

Human liver microsomes (HLMs) are a standard tool for studying the hepatic metabolism of drugs. In the case of Sertraline (B1200038) Carbamoyl (B1232498) Glucuronide, incubation of sertraline with HLMs in the presence of a bicarbonate buffer and under a carbon dioxide atmosphere has been shown to result in the formation of this metabolite nih.gov. The reaction exhibits a Michaelis-Menten constant (Km) of 50 µM, indicating the affinity of the enzyme system for sertraline in this specific metabolic pathway nih.gov. These studies confirm that the necessary enzymatic machinery for the formation of Sertraline Carbamoyl Glucuronide is present and active in the human liver.

To identify the specific UDP-glucuronosyltransferase (UGT) isoforms responsible for the formation of Sertraline Carbamoyl Glucuronide, researchers utilize recombinant UGT supersomes. These are membranes from insect cells that have been engineered to express a single, specific human UGT enzyme.

Studies using a panel of recombinant human UGT isoforms have demonstrated that UGT2B7 is the primary enzyme responsible for the N-carbamoyl glucuronidation of sertraline, catalyzing the reaction at the fastest rate nih.gov. While UGT2B7 shows the highest activity, measurable formation of Sertraline Carbamoyl Glucuronide has also been observed with other isoforms, including UGT1A3 and, to a lesser extent, UGT1A1, when incubated in a carbon dioxide-rich environment nih.gov.

| UGT Isoform | Relative Contribution |

|---|---|

| UGT2B7 | Major |

| UGT1A3 | Minor |

| UGT1A1 | Minor |

Comparative In Vitro Formation Across Species

Understanding the metabolic profile of a drug in various animal species is critical for the selection of appropriate models for preclinical safety and efficacy studies. The formation of Sertraline Carbamoyl Glucuronide has been investigated in liver microsomes from several preclinical species.

In vitro studies have demonstrated the formation of Sertraline Carbamoyl Glucuronide in the liver microsomes of rodent species, including mice, rats, and hamsters. Notably, the formation of this metabolite has been observed to be most pronounced in liver microsomes from rats and hamsters when compared to other species.

The formation of Sertraline Carbamoyl Glucuronide is not limited to rodents. This metabolic pathway has also been identified in non-rodent preclinical species. Specifically, the metabolite has been characterized as a major excretory product in dogs nih.gov. Furthermore, its formation has been observed in in vitro incubations using monkey liver microsomes.

A comparative analysis of the in vitro formation of Sertraline Carbamoyl Glucuronide reveals significant species differences. While the metabolite is formed across all tested species (mouse, rat, hamster, dog, monkey, and human), the extent of its formation varies.

Based on available research, a semi-quantitative comparison indicates that the formation is highest in rat and hamster liver microsomes. The formation in dog, monkey, mouse, and human liver microsomes is reported to be of a similar, lower magnitude compared to rats and hamsters.

| Species | Relative Formation Level |

|---|---|

| Rat | High |

| Hamster | High |

| Dog | Moderate |

| Monkey | Moderate |

| Mouse | Moderate |

| Human | Moderate |

Excretion Pathways of the Metabolite

The elimination of sertraline metabolites is a critical aspect of its pharmacokinetic profile, with significant pathways including both biliary and urinary excretion. In animal models, particularly rats and dogs, sertraline is extensively metabolized prior to elimination, and Sertraline Carbamoyl Glucuronide is a notable product of this biotransformation.

Biliary Excretion of Sertraline Carbamoyl Glucuronide in Animal Models

Bile represents a primary route for the elimination of sertraline and its metabolites in both rat and dog models. nih.govclinpgx.org Following administration, a significant portion of the drug is processed in the liver and directed towards biliary secretion.

In studies involving dogs, Sertraline Carbamoyl Glucuronide has been identified as the major excretory metabolite found in bile. nih.gov The intact glucuronide conjugate was successfully isolated from canine bile, confirming its importance in this excretion pathway. nih.gov Research in bile duct-cannulated rats and dogs further quantified the role of glucuronidated metabolites. These studies showed that glucuronides, including Sertraline Carbamoyl Glucuronide along with conjugates of N-hydroxy sertraline and α-hydroxy ketone diastereomers, constitute a substantial fraction of the excreted radiolabeled dose. nih.govclinpgx.org

| Animal Model | Percentage of Total Radiolabel Excreted as Glucuronides (in Urine and Bile) |

|---|---|

| Rat (Bile Duct-Cannulated) | 45% |

| Dog (Bile Duct-Cannulated) | 82% |

Urinary Excretion and Differential Half-Life Observations (e.g., in animal models)

While biliary excretion is a major pathway, urinary excretion also contributes to the clearance of sertraline metabolites. The parent compound, sertraline, is found in very low concentrations in urine, which indicates that the drug undergoes extensive metabolism before renal clearance. clinpgx.orgnih.gov The glucuronide conjugates, including Sertraline Carbamoyl Glucuronide, are among the key metabolites eliminated via urine. nih.govclinpgx.org As noted in studies with bile duct-cannulated animals, glucuronides accounted for 45% of the total radioactivity excreted in the combined urine and bile of rats, and 82% in dogs. nih.govclinpgx.org

Observations of the half-lives of sertraline and its primary active metabolite reveal significant differences, highlighting the differential pharmacokinetics of the compounds. The elimination half-life of the parent sertraline is approximately 22 to 36 hours. nih.gov In contrast, its N-desmethyl metabolite, desmethylsertraline (B1148675), has a considerably longer half-life, ranging from 56 to 120 hours. clinpgx.orgnih.gov Specific pharmacokinetic data detailing the precise half-life of Sertraline Carbamoyl Glucuronide in animal models is not extensively documented in the reviewed literature. However, the contrast between sertraline and desmethylsertraline illustrates the principle of differential half-lives among the parent drug and its metabolites.

| Compound | Observed Half-Life |

|---|---|

| Sertraline | 22-36 hours |

| Desmethylsertraline | 56-120 hours |

Mechanistic and Theoretical Aspects of Carbamoyl Glucuronide Formation

Elucidation of N-Carbamoyl Glucuronidation Mechanism

The mechanism of N-carbamoyl glucuronidation is a two-step process. It begins with the reversible reaction of a primary or secondary amine with carbon dioxide (CO2) to form a carbamic acid. researchgate.netnih.gov This intermediate then serves as a substrate for UDP-glucuronosyltransferases (UGTs), which catalyze its conjugation with glucuronic acid to form a stable carbamate (B1207046) glucuronide metabolite. researchgate.netresearchgate.net

To definitively prove the incorporation of carbon dioxide into the metabolite structure, stable isotope labeling studies have been employed. nih.gov Mechanistic studies using ¹³C-labeled carbon dioxide (¹³CO₂) in rat liver microsomes have confirmed that CO₂ from the bicarbonate buffer, which is in equilibrium with exogenous CO₂, is directly incorporated into the carbamoyl (B1232498) moiety of the N-carbamoyl glucuronide. nih.govdoi.org When such experiments are conducted, mass spectrometry analysis reveals a mass shift in the resulting metabolite consistent with the incorporation of the ¹³C isotope, confirming the origin of the carbamoyl carbon. researchgate.net This technique has been crucial in understanding the formation of N-carbamoyl glucuronides for various amine-containing compounds. nih.gov For sertraline (B1200038), it was suggested that the molecule reversibly associates with CO₂ prior to the formation of sertraline carbamoyl-O-glucuronide. nih.gov

The formation of carbamoyl glucuronides is a characteristic metabolic pathway for drugs containing primary and secondary amine functionalities. researchgate.netnih.govdoi.org Sertraline, which possesses a secondary amine group, undergoes this novel conjugation reaction. nih.gov The initial step, the reaction between the amine and CO₂ to form a carbamic acid, is a key prerequisite for the subsequent glucuronidation. nih.govxenotech.com This pathway has been identified for numerous pharmaceuticals containing these functional groups and has been observed across all common species used in drug metabolism studies, including rats, dogs, and humans, with no clear preference for primary versus secondary amines. nih.govnih.gov

Implications of Multienzyme Involvement in Sertraline Metabolism

Sertraline is extensively metabolized in humans through various pathways, including N-demethylation, deamination, and N-carbamoyl glucuronidation. nih.govsemanticscholar.orgpharmgkb.org This metabolic complexity involves a number of different enzyme systems.

The biotransformation of sertraline is not reliant on a single enzyme but is catalyzed by multiple cytochrome P450 (CYP) isoenzymes, monoamine oxidases (MAOs), and UDP-glucuronosyltransferases (UGTs). nih.govsemanticscholar.org Specifically, N-demethylation is catalyzed by several P450 enzymes, with major contributions from CYP2B6 and lesser roles for CYP2C19, CYP2C9, CYP3A4, and CYP2D6. nih.govpharmgkb.org Deamination involves CYP3A4, CYP2C19, and both MAO-A and MAO-B. nih.govpharmgkb.org

The N-carbamoyl glucuronidation of sertraline is catalyzed by several UGT isoforms. clinpgx.orgnih.gov While recombinant human UGT2B7 shows the highest rate of activity, measurable contributions are also made by UGT1A3, UGT1A6, and UGT2B4. doi.orgclinpgx.orgnih.gov

Data Tables

Table 1: Enzymes Involved in Major Sertraline Metabolic Pathways

| Metabolic Pathway | Primary Enzymes Involved | Other Contributing Enzymes |

|---|---|---|

| N-Demethylation | CYP2B6 | CYP2C19, CYP2C9, CYP3A4, CYP2D6 |

| Deamination | CYP3A4, CYP2C19, MAO-A, MAO-B | CYP2E1 (for desmethylsertraline) |

| N-Carbamoyl Glucuronidation | UGT2B7 | UGT1A3, UGT1A6, UGT2B4 |

Source: nih.govpharmgkb.orgclinpgx.orgnih.gov

Table 2: Properties of Sertraline Carbamoyl Glucuronide| Property | Description | Reference |

|---|---|---|

| Metabolite Type | Phase II Conjugate, N-Carbamoyl Glucuronide | nih.gov |

| Formation Mechanism | Reversible association of sertraline with CO₂ to form a carbamic acid, followed by UGT-mediated glucuronidation. | researchgate.netnih.gov |

| Stability in Plasma | Stable at both acidic and basic pH. | nih.gov |

| Reactivity | Resistant to non-enzymatic rearrangement and formation of reactive species. | researchgate.net |

Research on Redundancy and Distributed Contribution of CYP and UGT Enzymes

The biotransformation of sertraline is a complex process involving multiple metabolic pathways catalyzed by a wide array of enzymes. This distribution of metabolic responsibility among various enzyme isoforms, particularly from the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies, exemplifies the principles of redundancy and distributed contribution in drug metabolism. pharmgkb.orgnih.govuva.nlnih.gov

The formation of Sertraline Carbamoyl Glucuronide is a Phase II conjugation reaction. ebmconsult.com This process is not dependent on a single enzyme but is catalyzed by several UGT isoforms. nih.govclinpgx.org In vitro studies have identified that UGT1A3, UGT1A6, UGT2B4, and UGT2B7 are all capable of mediating the glucuronidation of sertraline via a carbamic acid intermediate to form Sertraline Carbamoyl-O-Glucuronide. nih.govclinpgx.orgclinpgx.org Among these, recombinant human UGT2B7 has been shown to catalyze this reaction at the fastest rate. pharmgkb.orgnih.govresearchgate.net The involvement of at least four different UGT enzymes in this specific pathway highlights a significant level of redundancy.

| Enzyme Family | Specific Isoforms | Metabolic Reaction |

|---|---|---|

| UDP-glucuronosyltransferase (UGT) | UGT1A3, UGT1A6, UGT2B4, UGT2B7 (fastest rate) | Sertraline → Sertraline Carbamoyl-O-Glucuronide |

In addition to glucuronidation, sertraline undergoes extensive Phase I oxidative metabolism, primarily N-demethylation to desmethylsertraline (B1148675). pharmgkb.orgnih.gov This parallel pathway is also characterized by a distributed contribution from multiple CYP enzymes. Research using human liver microsomes and recombinant P450 enzymes has demonstrated that CYP2B6, CYP2C19, CYP2C9, CYP3A4, and CYP2D6 all contribute to this reaction. pharmgkb.orgnih.govresearchgate.net The contribution of each enzyme is not equal and can vary with the concentration of sertraline. nih.govclinpgx.org However, it is understood that no single CYP enzyme is responsible for more than 25-35% of sertraline's total metabolism to desmethylsertraline. nih.govclinpgx.org This shared responsibility among several CYP isoforms provides another layer of metabolic redundancy for the parent compound. nih.gov

| Enzyme Family | Contributing Isoforms | Metabolic Reaction |

|---|---|---|

| Cytochrome P450 (CYP) | CYP2B6 (greatest contribution), CYP2C19, CYP2C9, CYP3A4, CYP2D6 | Sertraline → Desmethylsertraline |

Theoretical Basis for Limited Impact of Single Enzyme Genetic Polymorphisms on Overall Metabolite Formation

However, in the case of sertraline, the metabolic workload is distributed across numerous CYP and UGT enzymes. pharmgkb.orgnih.govresearchgate.netsemanticscholar.org If an individual has a genetic variant that results in a poorly functioning version of one enzyme—for instance, CYP2C19, which is known to be highly polymorphic—other enzymes can compensate. researchgate.net The remaining functional enzymes (such as CYP2B6, CYP2C9, CYP3A4, and CYP2D6 for N-demethylation, or the other UGTs for glucuronidation) can continue to metabolize the drug, thereby mitigating the effect of the single deficient enzyme. pharmgkb.orgnih.gov

Compound List

| Compound Name |

|---|

| Sertraline |

| Sertraline Carbamoyl Glucuronide (Sertraline carbamoyl-O-glucuronide) |

| Desmethylsertraline |

Future Directions in Sertraline Carbamoyl Glucuronide Research

Advanced Mechanistic Studies on Enzyme-Substrate Interactions

The formation of Sertraline (B1200038) Carbamoyl (B1232498) Glucuronide is a Phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). In vitro studies using human liver microsomes have identified that the formation of this metabolite occurs through the glucuronidation of a sertraline carbamic acid intermediate, which is in equilibrium with sertraline and carbon dioxide in solution. nih.gov

Research has pinpointed that recombinant human UGT2B7 is the primary enzyme responsible for catalyzing the N-carbamoyl glucuronidation of sertraline at the fastest rate. nih.govresearchgate.net The enzyme kinetics for this reaction in human liver microsomes, conducted in a bicarbonate buffer under a carbon dioxide atmosphere, have been determined, showing a Michaelis-Menten constant (K_m) of 50 µM. nih.govresearchgate.net While UGT2B7 is the main contributor, other isoforms such as UGT1A3, UGT1A6, and UGT2B4 have also been shown to be capable of forming Sertraline Carbamoyl Glucuronide. pharmgkb.org

Future mechanistic studies should aim to elucidate the precise molecular interactions between sertraline's carbamic acid intermediate and the active site of UGT2B7. This could involve techniques such as site-directed mutagenesis to identify key amino acid residues involved in substrate binding and catalysis. A deeper understanding of these interactions could aid in predicting potential drug-drug interactions involving the inhibition or induction of UGT2B7.

Table 1: Enzymes Involved in Sertraline Carbamoyl Glucuronide Formation

| Enzyme | Role | Kinetic Parameter (K_m) |

| UGT2B7 | Primary catalyst | 50 µM |

| UGT1A3 | Contributor | Not specified |

| UGT1A6 | Contributor | Not specified |

| UGT2B4 | Contributor | Not specified |

Development of Novel Analytical Techniques for Enhanced Detection and Characterization

The initial characterization of Sertraline Carbamoyl Glucuronide was achieved using a combination of High-Performance Liquid Chromatography (HPLC) for isolation, followed by Gas Chromatography-Mass Spectrometry (GC-MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS) for structural elucidation. nih.gov These pioneering studies confirmed the structure and identified the metabolite in both dog bile and human plasma. nih.gov

Modern analytical methodologies offer enhanced sensitivity and specificity for the detection and characterization of drug metabolites. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has become a standard for quantifying sertraline and its metabolites in biological matrices. nih.gov Looking forward, the application of high-resolution mass spectrometry (HRMS) and techniques like ion mobility spectrometry-mass spectrometry (IMS-MS) could provide even more detailed structural information, including the potential to differentiate between isomeric glucuronides if they were to exist. The coupling of Thin Layer Chromatography (TLC) with mass spectrometry has also been demonstrated as a viable method for the detection and identification of sertraline and its metabolites in urine. zsmu.edu.ua

Table 2: Analytical Techniques for Sertraline and its Metabolites

| Technique | Application |

| HPLC | Isolation and quantification |

| GC-MS | Structural identification |

| FAB-MS | Structural identification |

| UPLC-MS/MS | Sensitive quantification in biological samples |

| TLC-MS | Detection and identification in urine |

| HRMS | High-resolution structural elucidation |

| IMS-MS | Separation and characterization of isomers |

Expansion of Comparative Metabolism Studies Across Diverse Species for Broader Understanding

Sertraline Carbamoyl Glucuronide has been identified as a major excretory metabolite in dogs, where it is predominantly eliminated in the bile. nih.govnih.gov It has also been detected in human plasma. nih.gov The metabolic clearance of sertraline is high in both rats and dogs, with bile being the primary route of elimination in both species. nih.gov In these animal models, the glucuronides of sertraline carbamic acid, along with other metabolites, constitute a significant portion of the total radiolabel excreted. nih.gov

However, it is crucial to recognize that significant interspecies differences in drug metabolism can exist. Therefore, future research should focus on expanding comparative metabolism studies to a broader range of preclinical species. Understanding the metabolic profile of Sertraline Carbamoyl Glucuronide in various animal models is essential for the accurate extrapolation of toxicological and pharmacokinetic data to humans. For instance, a comparative study on the metabolism of apixaban (B1684502) across mice, rats, rabbits, dogs, and humans revealed distinct species-specific metabolite profiles, highlighting the importance of such investigations. psu.edu

Investigation of Stereoselective Aspects in Carbamoyl Glucuronide Formation

Sertraline possesses two chiral centers, resulting in four possible stereoisomers. nih.gov The clinically used drug is the (+)-cis-(1S,4S)-enantiomer. mdpi.com The stereochemistry of a drug can significantly influence its pharmacological activity and metabolic fate. While the pharmacokinetics of sertraline have been shown to be stereoselective in rats, with different plasma concentrations observed for the cis-(1S,4S) and cis-(1R,4R) enantiomers, the stereoselectivity of Sertraline Carbamoyl Glucuronide formation has not been explicitly studied. nih.gov

Studies on other drugs, such as milnacipran (B1663801) and bupropion, have demonstrated stereoselective glucuronidation. nih.govresearchgate.net For example, the elimination of milnacipran carbamoyl O-glucuronide is primarily as a metabolite of the l-enantiomer. nih.gov Furthermore, research on UGT2B7, the primary enzyme for sertraline glucuronidation, has shown stereoselectivity towards other substrates like bicyclic alcohols, suggesting that the spatial arrangement of the functional group is a key determinant in the glucuronic acid transfer reaction. nih.gov

Therefore, a significant future direction is to investigate whether the formation of Sertraline Carbamoyl Glucuronide is stereoselective. This would involve in vitro studies using recombinant UGT2B7 and the individual stereoisomers of sertraline to determine if one enantiomer is preferentially glucuronidated. Such studies would provide a more complete understanding of sertraline's metabolism and disposition.

Q & A

Q. Key Methodological Steps :

- Sample Preparation : Hydrolysis of glucuronides using β-glucuronidase (e.g., 50 kU/mL in pH 5.0–6.0 ammonium acetate buffer) to confirm metabolite identity .

- Chromatographic Separation : Reversed-phase UPLC to resolve polar glucuronides, critical for avoiding co-elution with matrix interferences .

- Data Validation : Cross-referencing with synthetic standards (e.g., TRC S279990) to confirm retention times and fragmentation patterns .

What enzymes are involved in the formation of Sertraline Carbamoyl Glucuronide?

Basic Research Focus

The metabolite is formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation , primarily by UGT1A1 . Contributions of UGT isoforms are quantified using recombinant enzyme assays scaled with relative activity factors (RAFs) . For example, UGT1A1 accounted for 22% of total activity in AZD4831 metabolism to M7 .

Q. Experimental Design :

- Recombinant UGT Screening : Incubate substrate with individual UGT isoforms (e.g., UGT1A1, UGT1A3) and measure metabolite formation via peak area ratios .

- Kinetic Analysis : Determine Km and Vmax values to compare isoform efficiency.

How do researchers address species-specific differences in Sertraline Carbamoyl Glucuronide exposure when extrapolating preclinical data to humans?

Advanced Research Focus

Species differences arise from variations in plasma protein binding and UGT activity . For instance, M7 exposure in humans is 10-fold higher than in rats due to a 100-fold lower free fraction (0.2% vs. 20% in rats) .

Q. Methodological Strategies :

- Plasma Protein Binding Assays : Use equilibrium dialysis to measure free fractions across species (e.g., human, rat, dog) .

- Cross-Species Toxicity Studies : Validate metabolite coverage in preclinical models (e.g., rats and dogs) to meet MIST guidelines .

- In Silico Modeling : Predict human pharmacokinetics using species-specific UGT expression data.

What experimental strategies are employed to resolve contradictory data on the stability of carbamoyl glucuronides in biological systems?

Advanced Research Focus

Contradictions may arise from acyl migration artifacts or enzyme-mediated hydrolysis . Carbamoyl glucuronides like M7 are inherently stable due to resistance to acyl migration, as confirmed by β-glucuronidase stability assays .

Q. Validation Approaches :

- Plasma Stability Testing : Incubate metabolites in plasma (e.g., 16 hours at 37°C) and measure recovery rates via LC-MS .

- β-Glucuronidase Specificity : Test hydrolysis efficiency under varying pH and enzyme concentrations (e.g., 50 kU/mL at pH 5.0) .

How is the structural integrity of Sertraline Carbamoyl Glucuronide confirmed during metabolic studies?

Advanced Research Focus

Structural confirmation requires multi-stage mass spectrometry (MS/MS) and synthetic reference standards . For example, M7’s structure was validated by detecting fragment ions such as m/z 286.07 (aglycone after CO2/ammonia loss) and matching retention times with synthesized M7 .

Q. Analytical Workflow :

- High-Resolution MS : Use QTOF-MS to obtain exact mass matches (e.g., [M+H]+ 523.12 for M18) .

- Isomer Discrimination : Separate structural isomers via chromatographic methods (e.g., 3-minute retention time difference for M16 and M18) .

What methodologies are used to assess the contribution of specific UGT isoforms to Sertraline Carbamoyl Glucuronide formation?

Advanced Research Focus

Isoform-specific contributions are quantified using recombinant UGT assays and enzyme kinetic scaling . For AZD4831, UGT1A1’s contribution was calculated by scaling recombinant activity with RAFs and normalizing to total UGT activity .

Q. Step-by-Step Protocol :

Recombinant Enzyme Incubation : Measure metabolite formation rates for each UGT isoform.

RAF Scaling : Adjust activities using isoform-specific RAFs (e.g., from Busse et al., 2020) .

Isoform Inhibition : Use chemical inhibitors (e.g., hecogenin for UGT1A1) to validate contributions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.